

# Application Notes and Protocols for Creating GNAO1 Knockout Mouse Models

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to generating and characterizing GNAO1 knockout and knock-in mouse models. The protocols outlined below are essential for researchers studying GNAO1-related neurodevelopmental disorders, including early infantile epileptic encephalopathy 17 (EIEE17) and Neurodevelopmental Disorder with Involuntary Movements (NEDIM).<sup>[1][2]</sup> These models are invaluable tools for investigating disease pathophysiology, exploring genotype-phenotype correlations, and conducting preclinical evaluations of novel therapeutic strategies.

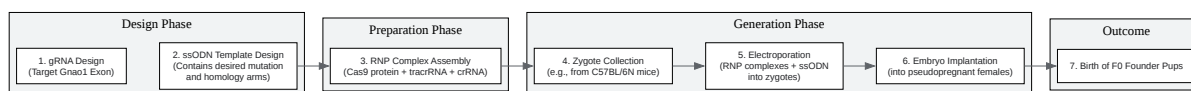
Mutations in the GNAO1 gene, which encodes the Gαo subunit of heterotrimeric G proteins, lead to a spectrum of severe neurological conditions.<sup>[3]</sup> The Gαo protein is one of the most abundant membrane proteins in the brain and is a key transducer of G protein-coupled receptor (GPCR) signals, regulating neuronal excitability and neurotransmission.<sup>[3][4]</sup> Mouse models that recapitulate human GNAO1 mutations are therefore critical for advancing our understanding and treatment of these devastating disorders.

It is important to note that complete homozygous knockout of Gnao1 (Gnao1<sup>-/-</sup>) results in early postnatal lethality, with mice exhibiting severe motor control impairment and other behavioral abnormalities.<sup>[3][5]</sup> Therefore, research often focuses on heterozygous knockout (Gnao1<sup>+/-</sup>) or knock-in models carrying specific patient-associated mutations, such as the G203R gain-of-function mutation.<sup>[1][3]</sup>

## Section 1: Generation of GNAO1 Mutant Mouse Models via CRISPR/Cas9

The CRISPR/Cas9 system is an efficient and widely used technology for generating genetically modified mice, including those with specific point mutations (knock-ins) or gene disruptions (knockouts).<sup>[1][5][6]</sup> The following protocol describes the generation of a *Gnao1* knock-in mouse model, which can be adapted for creating a knockout model by designing guide RNAs that induce frameshift mutations.

### Experimental Workflow: CRISPR/Cas9-Mediated Mouse Model Generation



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Caption: Workflow for generating GNAO1 mutant mice using CRISPR/Cas9.

### Protocol 1.1: CRISPR/Cas9-Mediated Generation of *Gnao1*G203R Mice

This protocol is adapted from methodologies used to create *Gnao1* knock-in models.<sup>[1]</sup>

#### 1. Design of gRNA and ssODN Repair Template:

- **gRNA Design:** Design a single guide RNA (gRNA) targeting the desired region within the *Gnao1* locus (e.g., exon 6 for the G203R mutation).<sup>[1]</sup> Use online tools to minimize off-target effects. The protospacer adjacent motif (PAM) is a critical component for Cas9 recognition.
- **ssODN Design:** Synthesize a single-stranded DNA oligonucleotide (ssODN) to serve as the repair template.<sup>[1]</sup> This template should contain the desired mutation (e.g., c.607G>A for G203R) flanked by short homology arms (typically 40-100 bp) identical to the wild-type

sequence surrounding the target site.<sup>[1]</sup> Introducing silent mutations in the PAM sequence of the repair template can prevent re-cutting of the edited allele by the Cas9 nuclease.<sup>[5]</sup>

## 2. Reagent Preparation:

- RNP Assembly: Prepare ribonucleoprotein (RNP) complexes by incubating synthetic tracrRNA and crRNA (which together form the gRNA) at 95°C for 5 minutes, then cooling to room temperature to allow for hybrid formation.<sup>[1]</sup> Incubate the gRNA hybrid with S.p. Cas9 Nuclease protein for 5-10 minutes at 37°C.<sup>[1]</sup>

## 3. Zygote Microinjection or Electroporation:

- Harvest zygotes from superovulated female mice (e.g., C57BL/6NCrl strain).<sup>[1]</sup>
- Electroporate the zygotes with the RNP complexes and the ssODN repair template.<sup>[1]</sup> This method is often preferred over microinjection for its higher throughput.

## 4. Embryo Transfer:

- Surgically transfer the edited embryos into the oviducts of pseudopregnant foster dams.<sup>[1]</sup>

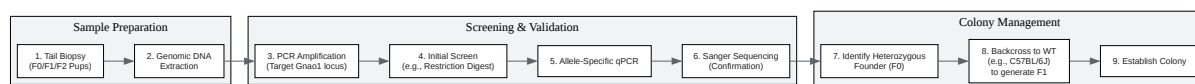
## 5. Birth and Weaning:

- Allow the pregnancies to proceed to term. The resulting offspring are the F0 generation.
- Collect tail biopsies from pups at 1-2 weeks of age for genotyping.<sup>[5]</sup>

# Section 2: Genotyping and Validation of GNAO1 Mutant Mice

Accurate genotyping is crucial to identify founder mice (F0) that carry the desired genetic modification and to establish a stable breeding colony. A multi-pronged approach combining several techniques is recommended to ensure accuracy.<sup>[5]</sup><sup>[7]</sup>

## Experimental Workflow: Genotyping and Colony Establishment



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Caption: Workflow for genotyping of founder mice and colony establishment.

## Protocol 2.1: DNA Extraction from Tail Biopsies

This protocol uses a rapid alkaline lysis method.<sup>[1][5]</sup>

- Collect a small (1-2 mm) tail biopsy from each pup.
- Place the biopsy in a microcentrifuge tube containing 25-75  $\mu$ L of alkaline lysis buffer (e.g., 25 mM NaOH, 0.2 mM EDTA).<sup>[5]</sup>
- Incubate at 95°C for 60 minutes.<sup>[5]</sup>
- Cool the tube to room temperature and add an equal volume of neutralization buffer (e.g., 40 mM Tris-HCl, pH 5.0).<sup>[5]</sup>
- Vortex briefly and centrifuge at high speed for 5-10 minutes.
- Use 1-2  $\mu$ L of the supernatant, which contains the genomic DNA, for the PCR reaction.<sup>[5][8]</sup>

## Protocol 2.2: PCR Amplification and Genotyping

- PCR Amplification:
  - Set up a PCR reaction using primers that flank the targeted region of the Gnao1 gene.<sup>[1]</sup>
  - A typical reaction includes DNA template, forward and reverse primers, dNTPs, PCR buffer, and a Taq polymerase.

- Use a thermocycler with appropriate parameters (e.g., initial denaturation at 95°C, 30-40 cycles of denaturation/annealing/extension, and a final extension).[8]
- Genotyping Methods:
  - Restriction Analysis (for engineered restriction sites): If a restriction site was introduced or removed in the ssODN template, this provides a fast screening method.[5][7] Digest the PCR product with the corresponding restriction enzyme and analyze the fragments by agarose gel electrophoresis.
  - Allele-Specific qPCR: Design TaqMan probes that specifically detect the wild-type and mutant alleles.[5][9] This quantitative method can distinguish between wild-type, heterozygous, and homozygous animals.[5][9]
  - Sanger Sequencing: This is the gold standard for confirming the exact sequence of the modified allele.[5][7] Purify the PCR product and send it for sequencing to verify the presence of the desired mutation and the absence of unintended insertions or deletions (indels).[1][5][7]

## Section 3: Phenotypic Characterization of GNAO1 Mouse Models

Heterozygous *Gnao1*<sup>+/G203R</sup> mice phenocopy many of the clinical features observed in children with the corresponding mutation, including movement disorders and an increased susceptibility to seizures.[1][2] Homozygous *Gnao1*<sup>G203R/G203R</sup> mice are not viable and die perinatally.[1][10]

## Quantitative Data Summary

Phenotype	Genotype	Observation	Reference
Viability	Gnao1G203R/G203R	Perinatal (P0-P1) lethality	<a href="#">[1][10]</a>
Gnao1+/G203R	Viable, normal weight gain	<a href="#">[1][10]</a>	
Gnao1-/- (Knockout)	Complete preweaning lethality	<a href="#">[5][7]</a>	
Gnao1C215Y/C215Y	Viable and fertile	<a href="#">[11]</a>	
Motor Function	Gnao1+/G203R (Male)	Significantly impaired performance on RotaRod and DigiGait	<a href="#">[1][2]</a>
Gnao1+/G203R (Female)	No significant impairment on RotaRod and DigiGait	<a href="#">[1][2]</a>	
Gnao1+/G203R (Both)	Decreased grip strength	<a href="#">[1][2]</a>	
Seizure Propensity	Gnao1+/G203R (Male)	Enhanced seizure propensity in PTZ kindling test	<a href="#">[1][2]</a>
Gnao1+/G184S	Increased susceptibility to PTZ kindling	<a href="#">[1]</a>	

## Protocol 3.1: RotaRod Test for Motor Coordination and Balance

The RotaRod test is a standard method for assessing motor coordination, balance, and motor learning in rodents.[\[12\]\[13\]](#)

- Apparatus: A rotating rod apparatus with adjustable speed.
- Acclimation: Acclimatize mice to the testing room for at least 30 minutes before the test.

- Training/Trial:
  - Place the mouse on the rod, which is rotating at a low speed (e.g., 4 rpm).
  - Gradually accelerate the rod (e.g., from 4 to 40 rpm over 5 minutes).
  - Record the latency to fall from the rod. If the mouse clings to the rod and makes a full passive rotation, this is also counted as a fall.
  - Perform 3-4 trials per day for 2-3 consecutive days.
- Data Analysis: Compare the average latency to fall between mutant and wild-type littermate controls. Gnao1+/G203R male mice are expected to show a shorter latency to fall compared to controls.[\[1\]](#)

## Protocol 3.2: Open Field Test for Locomotor Activity

This test measures general locomotor activity and can also be used to assess anxiety-like behavior.[\[14\]](#)[\[15\]](#)

- Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape, often equipped with infrared beams or video tracking software to monitor movement.
- Procedure:
  - Place the mouse in the center of the open field.
  - Allow the mouse to explore freely for a set period (e.g., 15-30 minutes).
  - Record parameters such as total distance traveled, velocity, time spent in the center versus the periphery, and rearing frequency.
- Data Analysis: Compare the recorded parameters between genotypes. Hyperlocomotion has been observed in some GNAO1 mutant models.[\[11\]](#) Time spent in the center is often used as a measure of anxiety (less time in the center suggests higher anxiety).

## Protocol 3.3: Pentylenetetrazole (PTZ) Kindling for Seizure Susceptibility

Kindling is a phenomenon where repeated application of a sub-convulsive stimulus leads to the generation of full-blown convulsions.[\[1\]](#) This test assesses seizure threshold.

- Procedure:
  - Administer a sub-convulsive dose of PTZ (e.g., 35-40 mg/kg, intraperitoneal injection) to the mice.
  - Injections are typically given every 48 hours.
  - After each injection, observe the mouse for 30 minutes and score the seizure severity based on a standardized scale (e.g., Racine scale).
- Data Analysis: Compare the rate of kindling (progression to more severe seizures) and the average seizure score between mutant and wild-type mice. Male *Gnao1*<sup>+/G203R</sup> mice show an increased susceptibility to PTZ-induced seizures.[\[1\]](#)

## Section 4: Molecular Analysis

Validation at the protein level is essential to confirm that the genetic modification has the intended effect on Gao protein expression.

### Protocol 4.1: Western Blot for Gao Protein Expression

This protocol allows for the quantification of Gao protein levels in brain tissue lysates.[\[16\]](#)[\[17\]](#)

- Tissue Preparation:
  - Sacrifice mice and rapidly dissect brain regions of interest (e.g., striatum, cerebellum, cortex).[\[17\]](#)
  - Flash-freeze the tissue in liquid nitrogen and store at -80°C.
  - Homogenize the thawed tissue in RIPA buffer containing protease inhibitors.[\[17\]](#)

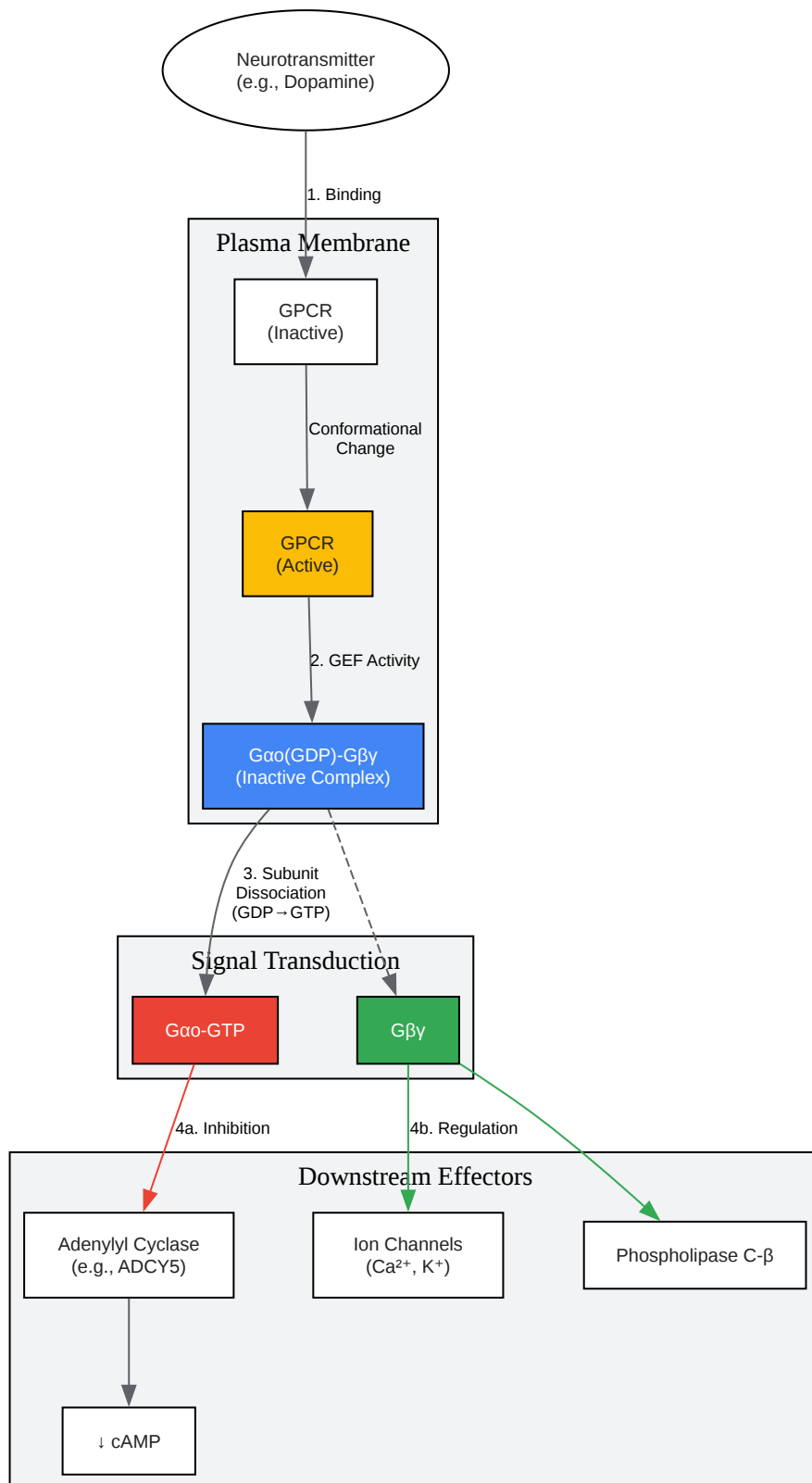


- Centrifuge the homogenate and collect the supernatant (protein lysate). Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
  - Denature protein lysates by boiling in Laemmli sample buffer.
  - Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[\[18\]](#)
  - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[\[16\]](#)
- Immunoblotting:
  - Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody specific for GNAO1 (Gαo) overnight at 4°C.[\[16\]](#) (e.g., Thermo Fisher PA5-26142 or PA5-102620).[\[18\]](#)[\[19\]](#)
  - Wash the membrane several times with TBST.
  - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[\[16\]](#)
  - Wash the membrane again with TBST.
- Detection and Analysis:
  - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
  - Visualize the protein bands using a chemiluminescence imaging system.
  - Quantify band intensity using densitometry software. Normalize Gαo levels to a loading control protein (e.g., GAPDH or β-actin).

## Section 5: GNAO1 Signaling Pathway

GNAO1 encodes Gαo, the alpha subunit of a heterotrimeric G protein complex. This complex is a crucial intermediary between GPCRs and downstream cellular effectors.

## GNAO1 Signaling Pathway Diagram



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Caption: Overview of the GNAO1 (G $\alpha$ ) signaling pathway.

#### Pathway Description:

- **Activation:** The pathway is initiated when a neurotransmitter binds to a G protein-coupled receptor (GPCR).<sup>[20][21]</sup>
- **Guanine Nucleotide Exchange:** The activated GPCR acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the G $\alpha$  subunit.<sup>[20][21]</sup>
- **Subunit Dissociation:** This exchange causes the G $\alpha$ -GTP subunit to dissociate from the G $\beta\gamma$  dimer.<sup>[20][21]</sup>
- **Downstream Effects:** Both G $\alpha$ -GTP and the G $\beta\gamma$  dimer are active signaling molecules that modulate separate downstream effectors.<sup>[20][21]</sup>
  - G $\alpha$ -GTP typically inhibits adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP).<sup>[20][22]</sup>
  - G $\beta\gamma$  can directly regulate the activity of various ion channels (e.g., calcium and potassium channels) and other enzymes like phospholipase C- $\beta$ .<sup>[20][21]</sup>

Disruption of this pathway by GNAO1 mutations can lead to either a loss-of-function (associated with epilepsy) or gain-of-function (associated with movement disorders), altering neuronal signaling and excitability.<sup>[2][22]</sup>

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